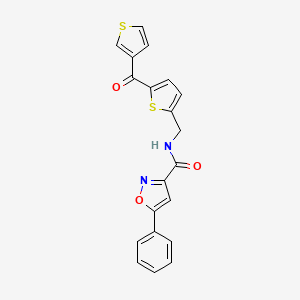

5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O3S2/c23-19(14-8-9-26-12-14)18-7-6-15(27-18)11-21-20(24)16-10-17(25-22-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYVCRUMYSTABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=CC=C(S3)C(=O)C4=CSC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs, which this compound is a part of, have been reported to possess a wide range of therapeutic properties. They have been proven to be effective drugs in various disease scenarios, showing remarkable effectiveness in their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer.

Mode of Action

For example, some act as anti-inflammatory agents, while others work as serotonin antagonists and are used in the treatment of Alzheimer’s

Biochemical Pathways

It is known that thiophene-based compounds exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties. The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.

Result of Action

It is known that thiophene-based compounds have a wide range of therapeutic properties. The specific results of the action of this compound would depend on its targets and mode of action.

Biological Activity

5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features a unique combination of isoxazole and thiophene moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H15N3O3S2, with a molecular weight of approximately 385.45 g/mol. The structure includes:

- Isoxazole ring : Known for its role in various biological activities, including anticancer and anti-inflammatory effects.

- Thiophene rings : These contribute to the compound's electronic properties and enhance its interaction with biological targets.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with several molecular targets:

- Cannabinoid Receptors : The structural features of the compound indicate potential interactions with cannabinoid receptors, which are involved in pain modulation and neuroprotection.

- VEGFR Kinases : Isoxazole derivatives have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR) kinases, which play critical roles in tumor angiogenesis .

- Antioxidant Activity : Compounds containing thiophene and isoxazole moieties often exhibit antioxidant properties, contributing to their therapeutic potential in various diseases.

Anticancer Activity

Research has indicated that derivatives containing isoxazole and thiophene structures possess significant anticancer properties. For instance:

- Compounds similar to this compound have demonstrated IC50 values in the low micromolar range against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 0.02 |

| Compound B | HCT116 | 0.65 |

| This compound | Various | TBD |

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation, such as NF-kappaB activation . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence that compounds with similar structural motifs can possess antimicrobial properties, enhancing their therapeutic utility against infections .

Case Studies

- Study on Anticancer Activity : A recent study synthesized several isoxazole derivatives and evaluated their activity against different cancer cell lines using MTT assays. The results indicated that compounds with structural similarities to this compound exhibited promising antiproliferative effects .

- VEGFR Inhibition Study : In a comparative analysis of various isoxazole derivatives, one compound demonstrated an IC50 value of 0.65 µM against VEGFR-1, highlighting the potential of these compounds as anti-cancer agents targeting angiogenesis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The compound’s structural analogs vary in substituents on the isoxazole core, aromatic rings, and carboxamide side chains. Key comparisons include:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Key Observations :

- Target Specificity : The target compound’s thiophene-carbonyl moiety may favor interactions with cysteine-rich domains (e.g., phosphatases or redox-sensitive targets), unlike morpholine-based 2GJ, which targets HSP90’s ATP-binding pocket .

- Mitochondrial Effects : Compound 63’s mPTP inhibition highlights the role of electron-withdrawing groups (Cl, F) in modulating ion channel activity, a feature absent in the target compound .

Q & A

What are the standard synthetic routes for 5-phenyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)isoxazole-3-carboxamide?

Level: Basic

Answer:

The synthesis typically involves three key steps:

Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or alkynes) under acidic/basic conditions to form the isoxazole core .

Thiophene Functionalization : Friedel-Crafts acylation or Suzuki coupling to introduce the thiophene-3-carbonyl moiety .

Amide Coupling : Reaction of the isoxazole-3-carboxylic acid with the thiophene-methylamine intermediate using coupling agents like SOCl₂ or Et₃N in THF .

Yields vary (18–47% in reported procedures), often due to steric hindrance or competing side reactions .

How is the compound characterized to confirm its structural integrity?

Level: Basic

Answer:

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 7.2–7.5 ppm for thiophene/isoxazole) and amide linkages (δ ~10.3 ppm) .

- HRMS (High-Resolution Mass Spectrometry) : To confirm molecular weight (e.g., [M+H]+ calculated vs. observed values within ±0.6 mDa) .

- IR Spectroscopy : Peaks for C=O (1690–1710 cm⁻¹) and C=N (1600–1650 cm⁻¹) bonds .

How can synthetic yields be optimized for this compound?

Level: Advanced

Answer:

Optimization strategies include:

- Catalyst Screening : Use of Pd catalysts for cross-coupling steps to reduce byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates .

- Temperature Control : Lower temperatures (0–25°C) during amide coupling to minimize decomposition .

- Purification : Reverse-phase HPLC or recrystallization to isolate high-purity product (>95%) .

How should researchers resolve contradictions in biological activity data across different assay models?

Level: Advanced

Answer:

Contradictions may arise due to:

- Model-Specific Variability : Mitochondrial assays (e.g., mouse liver mitochondria) vs. cell-based assays (e.g., zebrafish) may reflect differing membrane permeability or metabolic stability .

- Concentration Effects : Verify compound solubility in DMSO/water mixtures and adjust formal concentrations to account for bioavailability .

- Analytical Cross-Check : Confirm compound integrity post-assay via LC-MS to rule out degradation .

What structural features influence the compound’s biological activity?

Level: Basic

Answer:

Critical features include:

- Isoxazole Core : Acts as a hydrogen-bond acceptor, enhancing target binding .

- Thiophene-3-carbonyl Group : Modulates electron density and π-π stacking interactions .

- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring improve potency by altering lipophilicity .

How can analogs be designed for structure-activity relationship (SAR) studies?

Level: Advanced

Answer:

Design principles involve:

- Substituent Variation : Introduce halogens, alkyl, or methoxy groups at the phenyl or thiophene positions to probe steric/electronic effects .

- Scaffold Hopping : Replace isoxazole with pyrazole or oxadiazole to assess core flexibility .

- Cross-Coupling Reactions : Use Suzuki-Miyaura or Sonogashira reactions to diversify the thiophene moiety .

What in vitro models are suitable for evaluating the compound’s bioactivity?

Level: Basic

Answer:

Common models include:

- Purified Mitochondria : Assess effects on membrane potential (Rh123 fluorescence) and calcium retention (e.g., mouse liver mitochondria) .

- Cell Cultures : Test cytotoxicity in cancer cell lines (e.g., IC₅₀ determination via MTT assays) .

- Zebrafish Embryos : Evaluate developmental toxicity and bioavailability in vivo .

How can the compound’s stability under physiological conditions be evaluated?

Level: Advanced

Answer:

Methodologies include:

- pH-Dependent Stability Studies : Incubate in buffers (pH 2–9) and quantify degradation via HPLC .

- Thermal Analysis : TGA (thermogravimetric analysis) to assess decomposition temperatures .

- Plasma Stability Tests : Incubate with human/animal plasma and monitor half-life using LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.